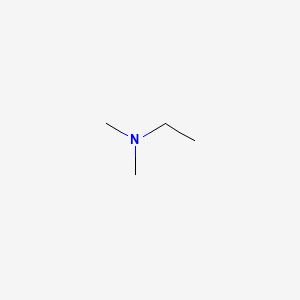

N,N-Dimethylethylamine

Vue d'ensemble

Description

Méthodes De Préparation

N,N-Dimethylethylamine can be synthesized through various methods. One common method involves the reaction of ethylamine with methanol in the presence of a catalyst such as aluminum oxide. The reaction proceeds through a series of steps, ultimately yielding this compound and water . Another method involves the dehydration of dimethylamine with ethanol, which also produces this compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

DMEA undergoes oxidation to form N-oxides , a common transformation for tertiary amines. This reaction is critical in biological systems, where DMEA is metabolized into dimethylethylamine N-oxide (DMEAO) via cytochrome P450 enzymes. In vitro studies show that DMEAO accounts for ~90% of the excreted metabolites .

| Reaction Type | Products | Key Observations |

|---|---|---|

| Biological Oxidation | DMEAO | Half-life of DMEA: 1.3 h (plasma) |

| Chemical Oxidation | N-Oxides | Requires strong oxidizing agents |

Substitution Reactions

DMEA reacts with halogenated hydrocarbons to form quaternary ammonium salts, a process exploited in industrial applications such as catalyst preparation. This reactivity is attributed to the lone pair on the nitrogen atom.

| Reactant | Products | Industrial Application |

|---|---|---|

| Alkyl Halides | Quaternary Ammonium Salts | Catalysts for polymerization |

Acid-Base Reactions

As a tertiary amine, DMEA acts as a base and readily forms salts with acids. This property is utilized in stabilizing reactive intermediates and in buffer systems.

| Reaction Type | Products | pH Range |

|---|---|---|

| Reaction with Acids | Amine-Acid Salts | <7 |

Elimination Reactions

DMEA facilitates elimination reactions when used as a solvent for strong bases like sodium diisopropylamide (NaDA). For example, NaDA in DMEA enables efficient dehydrohalogenation of alkyl halides with high chemoselectivity.

| Reaction Type | Example Reactant | Products | Key Features |

|---|---|---|---|

| Dehydrohalogenation | n-Octyl Bromide | Alkene | >100:1 E/Z selectivity |

| cis-4-tert-butylcyclohexyl Bromide | Cyclohexene Derivatives | Axial > equatorial elimination |

Hazardous Decomposition

Under extreme conditions (e.g., exposure to strong oxidizers or heat), DMEA decomposes to release toxic gases :

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Ammonia (NH₃)

| Triggering Condition | Products | Safety Implications |

|---|---|---|

| Thermal Decomposition | NOx, CO, NH₃ | Requires avoidance of ignition sources |

Metalation and Polymerization

DMEA serves as a solvent for metalating agents like NaDA, enabling rapid deprotonation of substrates such as arenes, epoxides, and ketones. This reactivity is superior to traditional systems like LDA/THF in terms of rate and stability .

| System | Substrate | Outcome |

|---|---|---|

| NaDA/DMEA | Isoprene | Metalated intermediates |

| LDA/THF | Isoprene | Slower reaction rates |

Key Research Findings

-

Reactivity Comparisons : NaDA in DMEA outperforms LDA/THF in elimination reactions, particularly for hindered substrates .

-

Stability : DMEA-based systems resist solvent decomposition, enhancing reaction scalability .

-

Safety : Exposure to DMEA vapors (>2 ppm) causes vision disturbances and systemic effects .

This synthesis highlights DMEA’s versatility in both chemical reactivity and industrial processes, supported by mechanistic insights and quantitative data from peer-reviewed studies.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

N,N-Dimethylethylamine is primarily utilized as a catalyst in various chemical reactions, particularly in the manufacturing of polymeric materials. Its role as an intermediate for synthesizing quaternary ammonium compounds is significant, especially in the production of adhesives and sealants .

Case Study: Polymerization of Polyamides

DMEA has been employed in the polymerization processes of polyamides, enhancing reaction rates and yield. The compound facilitates the formation of stable intermediates, leading to improved product consistency and quality.

| Application | Description |

|---|---|

| Catalyst in polymerization | Enhances reaction rates in polyamide production |

| Intermediate for quaternary ammonium compounds | Essential for synthesizing various commercial products |

Environmental Applications

DMEA is also noted for its role in stabilizing chlorinated hydrocarbons and vinyl derivatives, which are critical in environmental remediation processes. Its effectiveness as a stabilizer helps mitigate the environmental impact of these compounds during their use and disposal.

Case Study: Stabilization of Chlorinated Hydrocarbons

Research indicates that DMEA can effectively stabilize chlorinated hydrocarbons, reducing their volatility and potential for environmental harm. This stabilization is crucial in industries dealing with hazardous waste management.

Industrial Applications

In foundries, DMEA serves as a catalyst in sand core production, enhancing the efficiency of the molding process. Its ability to improve the mechanical properties of sand cores makes it invaluable in metal casting operations .

| Industrial Use | Benefit |

|---|---|

| Sand core production | Improves mechanical properties and efficiency |

Biochemical Applications

DMEA has been studied for its metabolic pathways and potential applications in biochemistry. It is biotransformed into dimethylethylamine N-oxide (DMEAO), which has implications for understanding metabolic processes in humans .

Case Study: Metabolism Study

A study involving healthy volunteers exposed to varying concentrations of DMEA revealed its metabolic conversion patterns, highlighting its pharmacokinetics and potential health impacts. The findings indicated that DMEAO accounted for a significant portion of urinary excretion, suggesting its relevance in toxicological assessments .

Mécanisme D'action

N,N-Dimethylethylamine exerts its effects primarily through its basicity and nucleophilicity. It facilitates the enolization of highly substituted aryl ketones mediated by lithium hexamethyldisilazide . Additionally, it acts as a solvent in various organic reactions, enhancing the reactivity of other compounds involved in the process.

Comparaison Avec Des Composés Similaires

N,N-Dimethylethylamine is similar to other tertiary amines such as:

- N,N-Dimethylisopropylamine

- N,N-Dimethylethylenediamine

- **N,N-D

Activité Biologique

N,N-Dimethylethylamine (DMEA) is an aliphatic tertiary amine that has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological activity of DMEA, supported by data tables, case studies, and detailed research findings.

DMEA is characterized by its chemical structure, which allows it to participate in various biochemical reactions. It is primarily metabolized in the body to dimethylethylamine N-oxide (DMEAO), which accounts for approximately 90% of the excreted metabolites following exposure . The metabolism of DMEA involves:

- Biotransformation : DMEA is oxidized to DMEAO via flavin-containing monooxygenases (FMOs), a common pathway for tertiary amines .

- Half-lives : The half-lives of DMEA and DMEAO in plasma are approximately 1.3 hours and 3.0 hours, respectively, indicating rapid metabolism and excretion .

Cytotoxicity and Antiproliferative Effects

Research has indicated that DMEA exhibits cytotoxic properties, particularly against certain cancer cell lines. For instance, studies have shown that derivatives of DMEA can selectively inhibit the growth of VIM-expressing mesenchymal cancer cell lines .

Table 1: Antiproliferative Activity of DMEA Derivatives

| Compound | Cell Line | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| FiVe1 | HT-1080 | 44 | 253 |

| 4e | MCF-7 | 1564 | - |

| 4c | HT-1080 | 37 | 419 |

The table illustrates the potency of various derivatives compared to the parent compound FiVe1, highlighting significant improvements in selectivity and potency through structural modifications.

Toxicological Studies

Toxicological evaluations have revealed that exposure to DMEA can lead to adverse effects. A study involving human volunteers exposed to varying concentrations of DMEA demonstrated significant biotransformation into DMEAO, with implications for occupational exposure limits . The urinary excretion patterns showed a two-phase elimination process, which is critical for understanding the compound's pharmacokinetics.

Case Studies and Research Findings

- Occupational Exposure : In a controlled study, four healthy volunteers were exposed to different air concentrations of DMEA. The results indicated a strong correlation between exposure levels and urinary excretion rates of both DMEA and its metabolite DMEAO .

- Cancer Research : A series of experiments evaluated the effects of DMEA derivatives on cancer cell lines. Notably, compounds with methoxy substitutions showed enhanced cytotoxicity compared to their parent structures, suggesting a potential pathway for developing new anticancer agents .

- Chemical Reactivity : Research comparing sodium diisopropylamide (NaDA) in DMEA versus lithium diisopropylamide (LDA) demonstrated that NaDA-DMEA exhibited superior reactivity and stability, making it a valuable solvent system for organic synthesis .

Propriétés

IUPAC Name |

N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZXVJBJRMWXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027232 | |

| Record name | N,N-Dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO] | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

36.5 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

10 °F | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.675 at 20 °C/4 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

352.0 [mmHg] | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

598-56-1 | |

| Record name | Dimethylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5384XVEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-140 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.